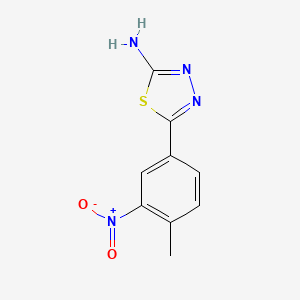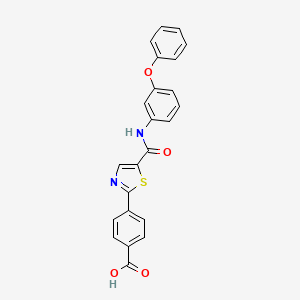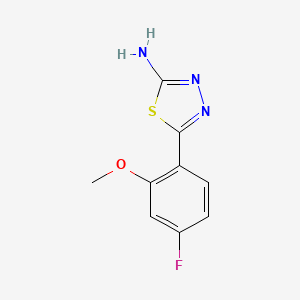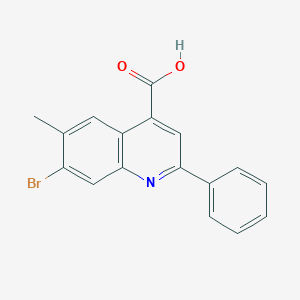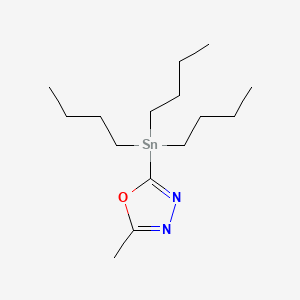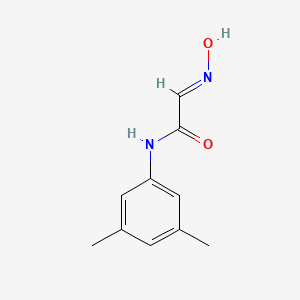
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a 3,5-dimethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3,5-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(3,5-dimethylphenyl)-2-hydroxyiminoacetamide: A closely related compound with similar structural features.
N-(3,5-dimethylphenyl)-2-oxoacetamide: Lacks the hydroxyimino group but shares the acetamide moiety.
N-(3,5-dimethylphenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a hydroxyimino group.
Uniqueness
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both the hydroxyimino and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2E)-N-(3,5-dimethylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-8(2)5-9(4-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |
InChI-Schlüssel |
XEHVVWZVBJBGMB-IZZDOVSWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=N/O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
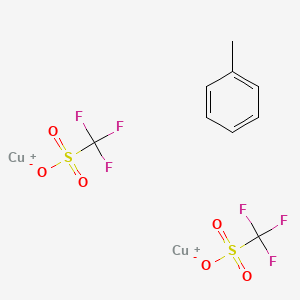
![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
